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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently
synthesized lead phosphite halides: Pb2Cl2(HPOs3)(H20) and PbsBrz(HPOs)2. The information
presented herein is based on crystallographic data obtained from the Cambridge
Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed
scientific literature. This document aims to serve as a core resource for researchers and
professionals engaged in materials science, inorganic chemistry, and drug development by
providing detailed structural information and synthesis methodologies.

Introduction

The synthesis and characterization of new inorganic compounds are of paramount importance
in the discovery of novel materials with unique physicochemical properties. Lead phosphite
halides represent an emerging class of materials that combine the structural diversity of lead-
based compounds with the chemical versatility of phosphites and halides. Understanding the
precise three-dimensional arrangement of atoms within these crystals is fundamental to
elucidating their structure-property relationships and exploring their potential applications in
areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical
compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate
(Pb2CIl2(HPO3)(H20)) and Dibromotris(lead) bis(phosphite) (PbsBr2(HPO3)2). Both compounds
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have been synthesized via facile hydrothermal methods and their crystal structures determined
by single-crystal X-ray diffraction.[1]

Experimental Protocols

The synthesis of Pb2Cl2(HPO3)(H20) and PbsBr2(HPOs):z is achieved through hydrothermal
reactions. This method involves the crystallization of substances from high-temperature
agueous solutions at high vapor pressures.

Synthesis of Ph2Cl2(HPO3)(H20)

A mixture of Pb(NOs)2 (0.5 mmol, 0.166 g), HsPOs (1.0 mmol, 0.082 g), and KCI (1.0 mmol,
0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel
autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and
heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a
rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed
with deionized water, and dried in air.

Synthesis of PhsBrz2(HPO3)2

For the synthesis of PbsBr2(HPO3)2, a mixture of Pb(NOs)2 (0.5 mmol, 0.166 g), HsPOs (1.0
mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23
mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72
hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of
colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and air-
dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both compounds was performed using a Bruker
D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-

monochromated Mo Ka radiation source (A = 0.71073 A) at room temperature. The diffraction
data was processed using the APEX3 software package. The structures were solved by direct
methods and refined by full-matrix least-squares on F2 using the SHELXTL software package.

Crystallographic Data
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The crystallographic data for Pb2Cl2(HPO3s)(H20) and PbsBr2(HPOs)2 are summarized in the
tables below. This data provides the fundamental parameters that define the crystal lattice and
the arrangement of atoms within it.

Crystal Data and Structure Refinement
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R Pb2CI2(HPO3)(H20) (CCDC PbsBrz2(HPO3)2 (CCDC
2219550) 2219552)

Formula H3Cl204PPb2 H2Br20eP2Pbs

Formula Weight 582.26 918.99

Crystal System Orthorhombic Orthorhombic

Space Group Pnma Pnma

a (A) 14.135(3) 10.375(2)

b (A) 6.9450(14) 7.2360(14)

c () 7.3780(15) 13.988(3)

a (%) 90 90

B () 20 90

y () 90 90

Volume (A3) 723.4(3) 1049.5(4)

4 4 4

Calculated Density (g/cm3) 5.343 5.811

Absorption Coefficient (mm~1) 47.913 54.437

F(000) 976 1528

Crystal Size (mm3)

0.12 x 0.10 x 0.08

0.15x0.12 x 0.10

Radiation

Mo Ka (A = 0.71073)

Mo Ka (A = 0.71073)

20 range for data collection (°)

5.34 t0 56.6

5.56 to 56.64

Index ranges

-18<h<18,-9<k<9,-9<I<
9

-13<h<13,-9<k<9,-18</|

<18

Reflections collected

7531

11110

Independent reflections

947 [R(int) = 0.0441]

1391 [R(int) = 0.0494]

Data/restraints/parameters

947/0/56

1391/0/59
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Goodness-of-fit on F2 1.103 1.127

Final R indexes [I > 20(1)] R1=0.0188, wR2 = 0.0401 R1=0.0211, wR2 = 0.0435
Final R indexes [all data] R1 = 0.0205, wR2 = 0.0406 R1 =0.0245, wR2 = 0.0445
Largest diff. peak/hole (e A-3) 1.53/-1.03 2.11/-1.52

Crystal Structure Description and Visualization

The crystal structures of both lead phosphite halides are three-dimensional frameworks. The
fundamental building blocks and their connectivity are described below and illustrated in the
accompanying diagrams.

Structure of Pb2Cl2(HPO3)(H20)

The crystal structure of Pb2Cl2(HPO3)(H20) is composed of HPOs units, PbClsOs pentagonal
bipyramids, and PbOs pyramids.[1] The interconnection of these polyhedra creates a robust 3D
network.
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Coordination and connectivity in Pb2Cl2(HPO3)(H20).

Structure of Pb3Brz2(HPO3)2

The crystal structure of PbsBrz(HPOs): is also a 3D framework constructed from HPOs units
and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different
coordination environments: PbO2Brs octahedra, PbOs square pyramids, and PbOsBr2 square

pyramids.
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Lead coordination environments in Pb3Brz(HPOs)2.

Logical Workflow for Structure Determination

The process of determining the crystal structure of a new material follows a well-defined

workflow, from synthesis to data analysis and final structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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